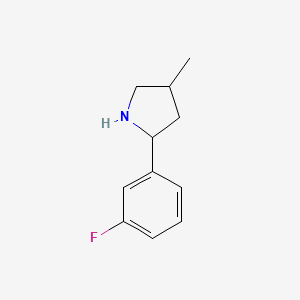

2-(3-Fluorophenyl)-4-methylpyrrolidine

Description

Contextualization of Pyrrolidine (B122466) Derivatives in Contemporary Organic Chemistry

Pyrrolidine, a five-membered saturated nitrogen-containing heterocycle, is a privileged scaffold in organic chemistry. researchgate.net Its derivatives are integral components of a vast array of natural products, pharmaceuticals, and catalysts. The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional arrangement of substituents, which is crucial for specific molecular recognition and biological activity. researchgate.net In drug discovery, the pyrrolidine moiety often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. researchgate.net

Overview of Fluorine's Strategic Incorporation in Medicinal and Synthetic Chemistry

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. mdpi.com Due to its high electronegativity, small van der Waals radius (similar to that of a hydrogen atom), and the strength of the carbon-fluorine bond, fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com The strategic placement of fluorine can block sites of metabolism, leading to an increased half-life of a drug, and can also influence the conformation of a molecule, thereby optimizing its interaction with a receptor. mdpi.com

Research Trajectory of 2-(3-Fluorophenyl)-4-methylpyrrolidine within Nitrogen Heterocycle Chemistry

While extensive research exists on fluorinated compounds and pyrrolidine derivatives, specific studies focusing exclusively on this compound are not widely available in the public domain. The research trajectory for this specific compound would likely involve its synthesis, stereochemical analysis, and evaluation of its potential biological activities, drawing parallels from research on structurally related compounds. The presence of the 3-fluorophenyl group at the 2-position and a methyl group at the 4-position suggests potential for stereoisomerism, which would be a key aspect of its chemical investigation. Research would likely focus on diastereoselective synthetic methods to control the relative stereochemistry of the substituents on the pyrrolidine ring.

Interactive Data Table: Physicochemical Properties of Related Pyrrolidine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Reference |

| 3-Ethyl-4-(3-fluorophenyl)pyrrolidine | C12H16FN | 193.26 | 2.6 | EvitaChem |

| 2-[(3-Chloro-4-fluorophenyl)methyl]pyrrolidine | C11H13ClFN | 213.68 | 2.9 | PubChem |

| (S)-3-Fluoro-pyrrolidine | C4H8FN | 90.11 | 0.1 | ChemicalBook |

Detailed research into the synthesis and biological evaluation of this compound would be necessary to fully elucidate its chemical and pharmacological profile. The principles of fluorination in medicinal chemistry and the established reactivity of the pyrrolidine ring system provide a strong foundation for such future investigations.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorophenyl)-4-methylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c1-8-5-11(13-7-8)9-3-2-4-10(12)6-9/h2-4,6,8,11,13H,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMKUHAYBHYAHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC1)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603068-44-6 | |

| Record name | 2-(3-fluorophenyl)-4-methylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Stereochemical Assignment of 2 3 Fluorophenyl 4 Methylpyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. semanticscholar.org By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms.

A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides the foundational data needed to confirm the molecular structure of 2-(3-Fluorophenyl)-4-methylpyrrolidine.

¹H NMR: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. For this molecule, distinct signals are expected for the aromatic protons on the fluorophenyl ring, the protons on the pyrrolidine (B122466) ring, and the protons of the methyl group. The chemical shifts, integration, and coupling patterns (multiplicity) of these signals confirm the presence of these key structural fragments.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound would show signals for the carbons of the fluorophenyl ring, the pyrrolidine ring, and the methyl group. The presence of the highly electronegative fluorine atom causes characteristic splitting patterns (C-F coupling) for the carbons of the aromatic ring, which aids in their assignment.

¹⁹F NMR: As fluorine has a spin-active nucleus (¹⁹F), this technique is highly specific and sensitive for fluorine-containing compounds. The ¹⁹F NMR spectrum for this molecule is expected to show a single primary resonance, confirming the presence of one fluorine atom. The coupling of this nucleus to nearby protons (¹H-¹⁹F coupling) can provide further structural information.

Table 1: Predicted NMR Data for this compound This table presents expected chemical shift (δ) ranges based on typical values for similar structural motifs. Actual experimental values may vary.

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹H | Aromatic (C-H) | 6.8 - 7.5 | Multiplet (m) |

| ¹H | Pyrrolidine (C-H) | 1.5 - 4.0 | Multiplets (m) |

| ¹H | Methyl (CH₃) | 0.9 - 1.3 | Doublet (d) |

| ¹³C | Aromatic (C-F) | 160 - 165 | Doublet (d, ¹JCF) |

| ¹³C | Aromatic (C-H) | 110 - 135 | Singlets (s) and Doublets (d) |

| ¹³C | Pyrrolidine (C-H) | 25 - 70 | Singlets (s) |

| ¹³C | Methyl (CH₃) | 15 - 25 | Singlet (s) |

| ¹⁹F | Aromatic (C-F) | -110 to -120 | Multiplet (m) |

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity and relative spatial arrangement of atoms.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. This is used to trace the proton connectivity within the pyrrolidine ring and assign the signals corresponding to the H-2, H-3, H-4, and H-5 positions.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments (such as NOESY or ROESY) detect protons that are close to each other in space, regardless of their bonding connectivity. This is the primary NMR method for determining the relative stereochemistry. For this compound, an NOE correlation between the proton at C-2 and the protons of the methyl group at C-4 would indicate a cis relationship. Conversely, the absence of this correlation would suggest a trans relationship between these two substituents on the pyrrolidine ring. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. taylorandfrancis.com It is employed to determine the molecular weight of a compound with high accuracy and to gain structural insights from its fragmentation patterns. wvu.edu For this compound (Molecular Formula: C₁₁H₁₄FN), high-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

Under ionization, the molecule will break apart into characteristic fragment ions. The fragmentation pattern provides a molecular fingerprint that helps confirm the structure. Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: The bond adjacent to the nitrogen atom in the pyrrolidine ring is a common point of cleavage for amines. This can lead to the formation of stable iminium ions.

Loss of substituents: Fragmentation may occur via the loss of the fluorophenyl group or the methyl group.

Ring cleavage: The pyrrolidine ring itself can fragment in various ways.

Table 2: Predicted Mass Spectrometry Data for this compound This table shows the calculated exact mass and plausible m/z values for key fragments.

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₁₁H₁₅FN⁺ | 180.1183 | Protonated molecular ion |

| [M-CH₃]⁺ | C₁₀H₁₂FN⁺ | 165.0948 | Loss of a methyl radical |

| [C₇H₆F]⁺ | C₇H₆F⁺ | 109.0448 | Fluorotropylium ion |

| [C₅H₁₀N]⁺ | C₅H₁₀N⁺ | 84.0808 | Pyrrolidinyl iminium fragment |

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR can determine relative stereochemistry, X-ray crystallography is the definitive method for establishing the absolute configuration of a chiral molecule. nih.gov This technique requires a single, high-quality crystal of the compound. X-rays are diffracted by the electrons in the crystal lattice, producing a diffraction pattern that can be mathematically translated into a three-dimensional model of the electron density, revealing the precise spatial arrangement of every atom. researchgate.net

To determine the absolute stereochemistry, anomalous dispersion is used. thieme-connect.de When the crystal contains an atom that scatters X-rays anomalously (often a heavier atom, but possible with lighter atoms), the diffraction intensities of specific, symmetrically related reflections (known as Bijvoet pairs) will differ slightly. researchgate.net This difference allows for the unambiguous assignment of the absolute configuration (R or S) at each stereocenter. nih.gov

Table 3: Hypothetical Crystallographic Data for this compound This table lists typical parameters that would be reported in a single-crystal X-ray diffraction study.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.5 |

| b (Å) | 6.2 |

| c (Å) | 10.1 |

| β (°) | 98.5 |

| Volume (ų) | 525 |

| Z (molecules/cell) | 2 |

| Flack Parameter | ~0.0 (for correct enantiomer) |

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a premier separation technique used to assess the purity of a compound and to separate different isomers. nih.gov

Purity Analysis: A reverse-phase HPLC method, typically using a C18 column, can be developed to determine the chemical purity of a synthesized batch of this compound. The compound is detected as it elutes from the column, often by UV absorbance, and the area of its corresponding peak relative to the total area of all peaks provides a quantitative measure of purity.

Isomer Separation: Since this compound has two stereocenters, it can exist as four possible stereoisomers (two pairs of enantiomers). Standard HPLC columns cannot separate enantiomers. To achieve this, a chiral stationary phase (CSP) is required. mdpi.com The CSP contains a chiral selector that interacts diastereomerically with the enantiomers, causing them to travel through the column at different rates and elute as separate peaks. This allows for both the analytical quantification of enantiomeric excess (ee) and the preparative separation of the individual isomers. juniperpublishers.com

Table 4: Example Chiral HPLC Method for Isomer Separation This table outlines a representative set of conditions for the chiral separation of stereoisomers.

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) |

| Mobile Phase | Hexane/Isopropanol mixture with an amine modifier |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Outcome | Separation of up to four peaks corresponding to the different stereoisomers |

Computational Chemistry and Molecular Modeling of 2 3 Fluorophenyl 4 Methylpyrrolidine and Analogous Fluorinated Pyrrolidines

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a powerful lens for examining the molecular properties of fluorinated pyrrolidines at the electronic level. These calculations are fundamental to understanding the stability, reactivity, and mechanistic pathways associated with these compounds.

Conformational Analysis and Energy Landscapes of Fluorinated Pyrrolidine (B122466) Derivatives

The introduction of fluorine into the pyrrolidine ring significantly influences its conformational landscape. The pyrrolidine ring is not planar and exhibits a phenomenon known as "pseudorotation," existing in various puckered conformations, typically described as "endo" and "exo" or "envelope" and "twist" forms. researchgate.netnih.gov The strong inductive effect of the fluorine atom can enforce a particular pucker upon the ring, thereby biasing the conformational equilibrium. nih.gov

DFT studies on difluorinated pyrrolidines have shown that stereoelectronic effects play a crucial role in determining conformer stabilities. nih.gov A generalized anomeric effect, resulting from nN→σ*CF electron delocalization, is particularly important in modulating the energetics of α-fluoro isomers, imparting a strong conformational bias. nih.gov In contrast, the fluorine gauche effect often assumes a secondary role, overshadowed by more dominant steric and electrostatic interactions. nih.gov For instance, in 4-fluoroprolines, the electronegativity of the fluorine substituent has been shown to reliably modulate the ring's pucker, which in turn affects the conformation of the preceding peptide bond in protein structures. nih.gov

| Compound | Conformation | Relative Energy (kcal/mol) | Key Stabilizing Interaction |

|---|---|---|---|

| (2R,3S)-2,3-difluoropyrrolidine | Axial F (C2) | 0.00 | Anomeric Effect (nN→σ*CF) |

| (2R,3S)-2,3-difluoropyrrolidine | Equatorial F (C2) | +1.54 | - |

| (3S,4R)-3,4-difluoropyrrolidine | Axial F (C3), Equatorial F (C4) | 0.00 | Gauche Effect |

| (3S,4R)-3,4-difluoropyrrolidine | Equatorial F (C3), Axial F (C4) | +0.89 | - |

This table presents hypothetical relative energy data based on principles discussed in the cited literature for illustrative purposes.

Elucidation of Reaction Mechanisms and Transition States in Pyrrolidine Synthesis

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms involved in pyrrolidine synthesis. By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine activation barriers and identify rate-determining steps.

For example, computational studies on the synthesis of pyrrolidinedione derivatives have detailed the multi-step mechanism, which includes Michael addition, a Nef-type rearrangement, and cyclization to form the pyrrolidine ring. nih.govrsc.org These studies calculated the energy barriers for each significant step; for instance, the deprotonated nitromethane (B149229) addition to coumarin (B35378) has an activation barrier of 21.7 kJ mol⁻¹, while the final cyclization step has a very low energy barrier of 11.9 kJ mol⁻¹. rsc.org

Another DFT investigation unveiled the mechanism for the stereospecific synthesis of cyclobutanes through the contraction of pyrrolidines. nih.govacs.org The calculations identified the rate-determining step as the release of N₂ from a 1,1-diazene intermediate to form an open-shell singlet 1,4-biradical, with a calculated activation energy of 17.7 kcal/mol. nih.govacs.org The subsequent barrierless collapse of this biradical explains the stereoretentive nature of the product formation. nih.gov

| Reaction Step | Reaction Type | Calculated Activation Energy (ΔG‡) |

|---|---|---|

| Nitromethane addition to coumarin | Michael Addition | 21.7 kJ/mol rsc.org |

| Proton transfer in nitromethyl group | Tautomerization | 197.8 kJ/mol researchgate.net |

| Formation of pyrrolidine ring | Cyclization | 11.9 kJ/mol rsc.org |

| N₂ release from 1,1-diazene | Ring Contraction | 17.7 kcal/mol acs.org |

Electronic Structure and Reactivity Studies

The electronic properties of 2-(3-Fluorophenyl)-4-methylpyrrolidine and its analogs are significantly modulated by the presence and position of fluorine atoms. DFT is used to analyze various electronic descriptors, such as frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis, to predict reactivity and intermolecular interactions. rsc.org

Fluorination impacts the electronic structure by altering intramolecular charge delocalization, which in turn affects bond strengths within the pyrrolidine ring. rsc.org MEP maps, for instance, can visually represent the charge distribution and identify electrophilic and nucleophilic sites, providing insights into how a molecule will interact with other species. tandfonline.comresearchgate.net Studies on fluorinated pyridines, an analogous system, have shown that NBO analysis can reveal the consequences of substitutions on charge delocalization and ring bond strength. rsc.org The introduction of fluorine generally leads to a more polarized C-F bond and can influence the basicity of the pyrrolidine nitrogen through inductive effects. researchgate.net

Molecular Dynamics (MD) Simulations

While quantum calculations provide a static, time-independent picture, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD is essential for understanding the conformational flexibility of the pyrrolidine scaffold and its interactions within a biological environment.

Conformational Flexibility and Stability Profiles of Pyrrolidine Scaffolds

The pyrrolidine scaffold is known for its conformational flexibility, which allows it to adopt various shapes to fit into binding pockets of biological targets. researchgate.netnih.gov MD simulations, using specialized force fields developed for fluorinated molecules, can explore the accessible conformational space of fluorinated pyrrolidines in different environments (e.g., in solution). biorxiv.org These simulations can track the transitions between different puckered states of the ring, providing a dynamic stability profile. The choice of substituents on the ring can control and "lock" its conformation, a feature that is critical in drug design. nih.gov For example, a cis-4-CF₃ substituent has been shown to favor a pseudo-axial conformation of other groups on the ring, which is key for its pharmacological efficacy. nih.gov

Theoretical Aspects of Ligand-Receptor Interaction Dynamics

MD simulations are a cornerstone of modern drug discovery for analyzing the intricate and dynamic interactions between a ligand, such as a fluorinated pyrrolidine derivative, and its protein receptor. nih.gov These simulations provide a microscopic view of the binding process, revealing how the ligand settles into the binding pocket, the stability of key interactions over time, and the role of solvent molecules.

Structure-Activity Relationship (SAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) Approaches (e.g., CoMFA, CoMSIA, HQSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. These models are essential for predicting the activity of new, unsynthesized analogs and for understanding the physicochemical properties that govern their potency.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR methods that correlate the biological activity of molecules with their 3D shape and electronic properties. nih.govresearchgate.netnih.gov In a typical study involving pyrrolidine derivatives, a set of molecules with known activities is aligned based on a common scaffold. nih.govnih.gov CoMFA calculates the steric and electrostatic fields around the molecules, while CoMSIA provides a more detailed analysis by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govresearchgate.net

For fluorinated pyrrolidines, these models can generate contour maps that visualize regions where specific properties are favorable or unfavorable for activity. researchgate.net For instance, a CoMFA model might indicate that a bulky substituent is disfavored near the fluorophenyl ring (yellow contours), while an electropositive group is favored on the pyrrolidine ring (blue contours). nih.govresearchgate.net Studies on various pyrrolidine analogs have shown that steric and electrostatic fields are major contributors to their binding affinity. researchgate.net A CoMSIA model could further reveal that hydrogen bond acceptor features near the fluorine atom enhance activity. nih.gov The statistical robustness of these models is evaluated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govnih.gov

Hologram QSAR (HQSAR) is a 2D-QSAR technique that does not require molecular alignment. nih.govnih.gov It encodes the chemical structure into a molecular hologram, which is a fingerprint that represents all possible molecular fragments. nih.gov The HQSAR method then correlates these fragments with biological activity. scispace.com This approach is particularly useful for diverse sets of compounds where alignment can be challenging. Contribution maps from HQSAR can highlight specific atoms or fragments, such as the fluorophenyl or methyl-pyrrolidine moieties, and their positive or negative impact on the compound's activity. nih.gov

| QSAR Method | Cross-Validated r² (q²) | Non-Cross-Validated r² | Predictive r² (r²_pred) | Key Contributing Fields/Fragments |

|---|---|---|---|---|

| CoMFA | 0.651 - 0.727 | 0.882 - 0.999 | 0.655 - 0.986 | Steric, Electrostatic nih.govnih.govnih.gov |

| CoMSIA | 0.614 - 0.870 | 0.803 - 0.923 | 0.706 - 0.815 | Steric, Electrostatic, Hydrophobic, H-Bond Donor/Acceptor nih.govnih.govnih.gov |

| HQSAR | 0.603 - 0.939 | 0.662 - 0.972 | 0.743 | Atom, Bond, Connectivity Fragments nih.govnih.govnih.gov |

Pharmacophore Modeling and Hypothesis Generation for Pyrrolidine Derivatives

Pharmacophore modeling is a powerful technique in drug design used to identify the essential 3D arrangement of chemical features that a molecule must possess to interact with a specific biological target. frontiersin.orgpharmacophorejournal.com A pharmacophore model does not represent a real molecule but rather an abstract concept that embodies the common structural features responsible for a compound's activity. frontiersin.org For pyrrolidine derivatives, the non-planar nature of the five-membered ring allows for a rich exploration of three-dimensional pharmacophore space. researchgate.netnih.gov

The process begins by aligning a set of active molecules and identifying common chemical features such as hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. frontiersin.orgnih.gov For a compound like this compound, a potential pharmacophore hypothesis could include:

An aromatic ring feature corresponding to the fluorophenyl group.

A hydrophobic feature from the methyl group.

A hydrogen bond acceptor feature, potentially involving the nitrogen atom of the pyrrolidine ring or the fluorine atom.

Once generated, a pharmacophore model can be used as a 3D query to screen large chemical databases for novel compounds that possess the required features, even if they have a different chemical scaffold. nih.gov The quality of a pharmacophore model is often validated by its ability to distinguish active from inactive compounds and by its correlation with QSAR models. pharmacophorejournal.comnih.gov Successful pharmacophore models for pyrrolidine analogs targeting various enzymes have been developed, guiding the design of more potent inhibitors. nih.govnih.gov

| Pharmacophoric Feature | Potential Corresponding Moiety in this compound | Role in Binding |

|---|---|---|

| Aromatic Ring (Ar) | 3-Fluorophenyl group | π-π stacking or hydrophobic interactions with aromatic residues in the target's active site. nih.gov |

| Hydrophobic (Hyd) | Methyl group, Phenyl ring | Engages with hydrophobic pockets in the binding site. nih.gov |

| Hydrogen Bond Acceptor (HBA) | Pyrrolidine Nitrogen, Fluorine atom | Forms hydrogen bonds with donor residues in the active site. frontiersin.org |

| Hydrogen Bond Donor (HBD) | N-H of the pyrrolidine ring (if protonated) | Interacts with acceptor residues in the target protein. frontiersin.org |

In Silico Virtual Screening Strategies

In silico virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. arabjchem.orgacs.org This approach significantly reduces the time and cost associated with drug development by prioritizing a smaller number of promising candidates for experimental testing. acs.org

Virtual screening strategies can be broadly categorized as either ligand-based or structure-based.

Ligand-based virtual screening utilizes knowledge of known active molecules. nih.gov Pharmacophore models, as described in the previous section, are a prime example. A pharmacophore hypothesis generated from active fluorinated pyrrolidines can be used as a 3D query to filter databases like ZINC, ChemDiv, or DrugBank, identifying molecules that match the essential spatial and chemical features. frontiersin.orgacs.org

Structure-based virtual screening requires the 3D structure of the target protein, which can be obtained from X-ray crystallography, NMR spectroscopy, or homology modeling. nih.gov The primary method used here is molecular docking (discussed in section 4.4), where compounds from a library are computationally placed into the binding site of the target protein and scored based on their predicted binding affinity. arabjchem.orgnih.gov

For a target of this compound, a typical virtual screening workflow would involve preparing a library of compounds, filtering them based on drug-like properties (e.g., Lipinski's rule of five), and then using either a pharmacophore model or molecular docking to rank the compounds. acs.orgnih.gov The top-ranked hits are then selected for further computational analysis, such as more rigorous binding free energy calculations, before being synthesized or purchased for biological evaluation. acs.org

Molecular Docking Studies of Fluorinated Pyrrolidines

Molecular docking is a prominent structure-based drug design technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein) to form a stable complex. tandfonline.comlaurinpublishers.com It is instrumental in understanding the molecular basis of ligand-target interactions and is widely used for virtual screening and lead optimization. arabjchem.org For fluorinated pyrrolidines, docking studies can elucidate the specific interactions of the fluorophenyl and methylpyrrolidine moieties within the target's active site, providing critical insights for designing analogs with improved affinity and selectivity. researchgate.net

Prediction of Ligand-Target Binding Poses

The primary goal of a molecular docking simulation is to predict the correct binding pose of a ligand within a protein's active site. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to rank them. nih.gov Docking studies on pyrrolidine derivatives have successfully identified key amino acid residues that are crucial for binding. nih.gov

For this compound, a docking study would reveal how the compound orients itself to maximize favorable interactions. For instance, the fluorophenyl group might engage in π-π stacking interactions with aromatic residues like Tyrosine (Tyr), Phenylalanine (Phe), or Tryptophan (Trp). nih.gov The fluorine atom itself can form specific interactions, such as orthogonal multipolar interactions with backbone carbonyl groups, which can significantly contribute to binding affinity. acs.org The nitrogen of the pyrrolidine ring could act as a hydrogen bond acceptor or donor, while the methyl group could fit into a hydrophobic pocket. nih.gov The accuracy of the predicted binding pose is fundamental, as it forms the basis for understanding the structure-activity relationship and for subsequent computational analyses like interaction energy calculations. nih.gov

| Ligand Moiety | Type of Interaction | Potential Interacting Protein Residues |

|---|---|---|

| 3-Fluorophenyl Ring | π-π Stacking / Hydrophobic | Phe, Tyr, Trp nih.gov |

| Fluorine Atom | Hydrogen Bond / Halogen Bond / Multipolar | Backbone NH, Carbonyl groups, Ser, Thr acs.orgnih.gov |

| Pyrrolidine Ring | Hydrogen Bond / van der Waals | Asp, Glu, Gln, Asn mdpi.com |

| Methyl Group | Hydrophobic / van der Waals | Ala, Val, Leu, Ile arabjchem.org |

Interaction Energy Calculations (e.g., MM-GBSA)

While docking scores provide a rapid assessment of binding affinity, more accurate methods are often employed to refine the ranking of potential ligands. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and its counterpart, MM/Poisson-Boltzmann Surface Area (MM/PBSA), are popular "end-point" methods for calculating the binding free energy of a protein-ligand complex. nih.govscispace.comnih.gov

These methods calculate the binding free energy (ΔG_bind) by combining the molecular mechanics (MM) energy in the gas phase, the solvation free energy, and the conformational entropy. nih.govscispace.com The calculation is typically performed on a set of snapshots taken from a molecular dynamics (MD) simulation of the protein-ligand complex, which allows for receptor flexibility and the inclusion of solvent effects. nih.govrsc.org

The binding free energy is calculated as follows: ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Where:

ΔE_MM includes the internal, electrostatic, and van der Waals energies. nih.gov

ΔG_solv is the solvation free energy, often split into polar and nonpolar contributions. The polar part is calculated using the GB or PB model, and the nonpolar part is estimated from the solvent-accessible surface area (SASA). nih.gov

-TΔS represents the conformational entropy change upon binding, which is computationally expensive and often omitted when ranking similar compounds. nih.gov

MM-GBSA calculations can provide a more reliable estimate of binding affinity than standard docking scores and can be used to decompose the total binding energy into contributions from individual residues. researchgate.net This allows researchers to identify the key residues driving the interaction with a fluorinated pyrrolidine ligand, offering precise guidance for further chemical modifications to enhance binding. nih.govresearchgate.net

Future Directions in the Academic Research of 2 3 Fluorophenyl 4 Methylpyrrolidine

Development of Novel, Highly Efficient, and Sustainable Synthetic Routes

A primary objective for future research is the development of synthetic pathways to 2-(3-fluorophenyl)-4-methylpyrrolidine that are not only high-yielding but also environmentally benign. Current synthetic strategies, while effective, may involve multiple steps, hazardous reagents, and the generation of significant chemical waste. To address these limitations, researchers are expected to focus on catalytic asymmetric synthesis to establish the crucial stereocenters at the C2 and C4 positions in a more direct and controlled manner. The design and application of novel chiral catalysts, including both transition-metal complexes and organocatalysts, will be instrumental in achieving high levels of enantioselectivity and diastereoselectivity.

| Synthetic Approach | Key Advantages | Future Research Focus |

| Catalytic Asymmetric Synthesis | High stereocontrol, reduced number of steps. | Design of novel chiral catalysts for direct and selective synthesis. |

| Green Chemistry Principles | Minimized environmental impact, enhanced safety. | Utilization of renewable resources, safer solvents, and biocatalysis. |

| One-Pot/Tandem Reactions | Increased operational efficiency, reduced waste. | Development of domino reaction cascades for streamlined synthesis. |

Integration of Advanced Computational Methodologies for Predictive Design and Discovery

The synergy between experimental and computational chemistry is set to accelerate the discovery of new this compound-based compounds. Advanced computational techniques offer powerful tools for predicting molecular properties and guiding the rational design of new derivatives with enhanced biological activity. Quantum mechanics (QM) and density functional theory (DFT) calculations will be employed to gain deeper insights into the electronic structure and reactivity of these molecules, aiding in the optimization of synthetic pathways and the prediction of reaction outcomes.

Molecular docking and molecular dynamics (MD) simulations will be crucial for elucidating the binding interactions between this compound analogs and their biological targets. These in silico methods enable the virtual screening of large compound libraries, prioritizing candidates for synthesis and experimental testing. By visualizing and analyzing the binding modes, researchers can make informed decisions to improve potency and selectivity. Moreover, the application of machine learning (ML) and artificial intelligence (AI) is expected to revolutionize the field by developing predictive models, such as quantitative structure-activity relationship (QSAR) models, to forecast the biological activity of novel compounds based on their structural features.

| Computational Method | Application | Impact on Research |

| Quantum Mechanics (QM) / Density Functional Theory (DFT) | Elucidation of electronic properties and reaction mechanisms. | Optimization of synthetic routes and prediction of chemical reactivity. |

| Molecular Docking / Molecular Dynamics (MD) | Prediction of binding affinities and interaction modes with biological targets. | Rational design of potent and selective analogs; virtual screening. |

| Machine Learning (ML) / Artificial Intelligence (AI) | Development of predictive QSAR models. | Acceleration of the discovery process by prioritizing promising candidates. |

Exploration of Diverse Chemical Space through Pyrrolidine (B122466) Core Diversification

A significant thrust of future research will be the systematic diversification of the this compound scaffold to explore a broader chemical space. This will involve the synthesis of analog libraries with modifications at various positions of the pyrrolidine ring and its substituents to probe structure-activity relationships (SAR). The introduction of a wide array of functional groups at the C3 and C5 positions of the pyrrolidine ring, for instance, could lead to novel interactions with biological targets and modulate the physicochemical properties of the compounds.

Modification of the substituents at the C2 and C4 positions is another key strategy. While the 3-fluorophenyl group at C2 and the methyl group at C4 are characteristic features, the synthesis and evaluation of derivatives with different aryl, heteroaryl, or alkyl groups will be essential for optimizing pharmacological profiles. This includes altering the substitution pattern on the phenyl ring or replacing it entirely with other cyclic systems. Furthermore, a thorough investigation of all possible stereoisomers will be critical, as the stereochemistry at the C2 and C4 positions can profoundly influence biological activity. The development of stereoselective synthetic methods will be paramount to accessing and evaluating each stereoisomer independently.

| Diversification Strategy | Locus of Modification | Primary Goal |

| Ring Substitution | C3 and C5 positions of the pyrrolidine core. | To investigate new structure-activity relationships and modulate physicochemical properties. |

| Substituent Modification | The C2-phenyl and C4-methyl groups. | To optimize potency, selectivity, and pharmacokinetic profiles. |

| Stereochemical Analysis | The stereocenters at C2 and C4. | To determine the impact of individual stereoisomers on biological activity. |

Q & A

Q. What are the optimized synthetic routes for 2-(3-fluorophenyl)-4-methylpyrrolidine, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For analogs, dichloromethane with NaOH has been used to facilitate intermediate formation, followed by purification via column chromatography . Reaction temperature and stoichiometric ratios of reagents (e.g., fluorophenyl precursors) critically impact yield. For example, deviations in base concentration (e.g., NaOH) may lead to byproducts, reducing purity below 99% . Post-synthetic validation using HPLC or NMR is recommended to confirm structural integrity.

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR resolve substituent positions on the pyrrolidine ring, with fluorine-induced deshielding effects observed in aromatic protons .

- X-ray crystallography : Bond angles (e.g., C–C–F ≈ 117°) and dihedral angles (e.g., O1A–C1A–C2A–C7A = -171.09°) confirm spatial arrangements .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ expected for CHFN).

Q. What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of toxic fumes .

- Storage : Store in airtight containers at 2–8°C, away from ignition sources .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the fluorine substitution at the 3-position of the phenyl ring affect the compound’s electronic structure and reactivity?

Methodological Answer: The electronegative fluorine atom induces electron withdrawal via σ- and π-effects, altering the phenyl ring’s electron density. Computational models (e.g., DFT calculations) show reduced HOMO-LUMO gaps, enhancing electrophilic reactivity at the para-position . Experimentally, this is observed in altered reaction kinetics during halogenation or cross-coupling reactions. X-ray data confirm shortened C–F bond lengths (~1.34 Å) and distorted dihedral angles in the pyrrolidine ring, impacting steric interactions .

Q. What analytical strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

- Solubility discrepancies : Use Hansen solubility parameters (HSPs) to screen solvents. Polar aprotic solvents (e.g., DMSO) enhance solubility due to dipole interactions with the fluorine substituent .

- Stability under acidic/basic conditions : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. For example, hydrolysis of the pyrrolidine ring may occur at pH < 3 .

- Crystallinity variations : Compare DSC thermograms and PXRD patterns to identify polymorphic forms influenced by recrystallization solvents .

Q. What computational approaches predict binding affinities and metabolic stability for pharmacological applications?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., dopamine receptors), leveraging the compound’s structural similarity to known ligands .

- ADMET profiling : Predict metabolic pathways via CYP450 isoform docking (e.g., CYP3A4) and calculate logP values (e.g., ~2.1) to assess blood-brain barrier permeability .

- MD simulations : Analyze conformational stability in aqueous environments (e.g., RMSD < 1.5 Å over 100 ns trajectories) to prioritize analogs for in vitro testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.